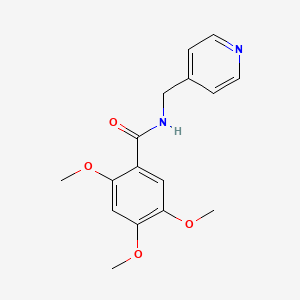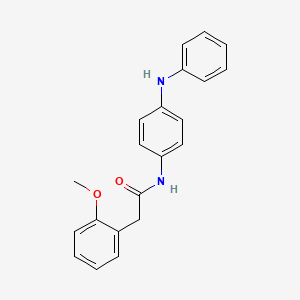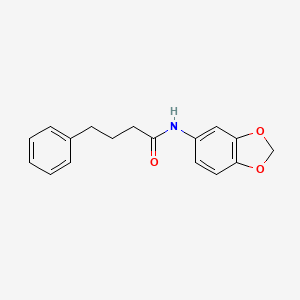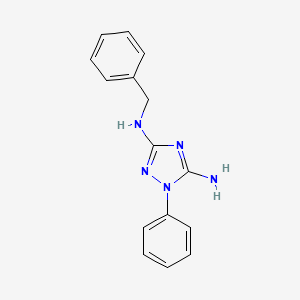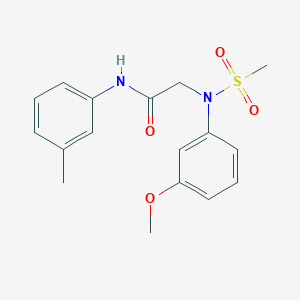
N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide, also known as DIBO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBO is a member of the benzamide family and is structurally similar to the anticancer drug, N-(4-hydroxyphenyl) retinamide (4-HPR). In
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in cancer research. Studies have shown that N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide involves the inhibition of the enzyme, N-myristoyltransferase (NMT). NMT is involved in the myristoylation of proteins, a process that is essential for the survival and growth of cancer cells. By inhibiting NMT, N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide prevents the myristoylation of proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has a selective effect on cancer cells, with minimal toxicity to normal cells. N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide in lab experiments is its selectivity for cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has been shown to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide research could focus on the development of more soluble analogs, combination therapies, and the treatment of other diseases.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine, followed by the addition of 3-chlorobenzoyl chloride. The final product is purified through column chromatography, resulting in a white crystalline powder with a melting point of 101-103°C.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)23-15-7-5-6-13(10-15)18(20)19-14-8-9-16(21-3)17(11-14)22-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGKFJZZOMCTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(propan-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

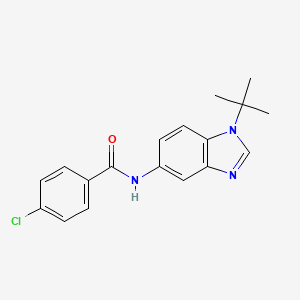
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
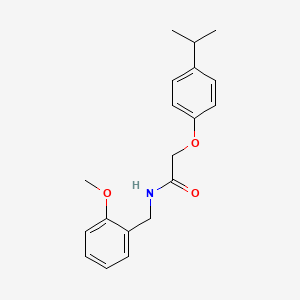
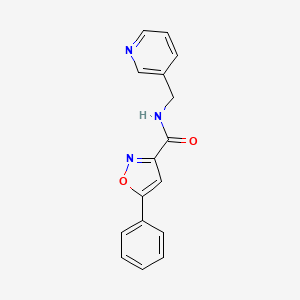
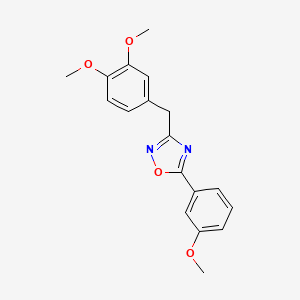
![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)

